Phenethyl benzoate

Catalog No.
S577405
CAS No.
94-47-3
M.F
C15H14O2
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethyl benzoate

CAS Number

94-47-3

Product Name

Phenethyl benzoate

IUPAC Name

2-phenylethyl benzoate

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

OSORMYZMWHVFOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2

Synonyms

Phenethyl alcohol benzoate

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2

Phenethyl benzoate is a chemical compound classified as a benzoate ester, formed through the reaction of benzoic acid and 2-phenylethanol. Its molecular formula is C₁₅H₁₄O₂, and it has a molecular weight of approximately 226.27 g/mol. This compound is characterized by its floral aroma and is commonly found in various cosmetic and fragrance applications due to its pleasant scent profile .

In cosmetics, phenethyl benzoate functions primarily as a fixative and plasticizer []. It helps trap and retain the fragrance of other ingredients, extending the lifespan of the product's scent. Additionally, it can enhance the product's gloss and improve the feel on the skin [].

While generally considered safe for use in cosmetics at low concentrations [], some studies suggest potential mild skin irritation in sensitive individuals.

Plant and Insect Research:

  • Plant metabolite: Phenethyl benzoate is present in some plants as a secondary metabolite, potentially playing a role in plant defense mechanisms against herbivores. Researchers may study its presence and function in various plant species to understand plant-insect interactions. [Source: National Institutes of Health, PubChem - Phenethyl benzoate, ]

Analytical Chemistry:

  • Standard compound: Phenethyl benzoate's well-defined structure and properties make it a suitable standard compound in various analytical techniques like gas chromatography and mass spectrometry. Researchers may use it to calibrate instruments or compare analytical results for other compounds. [Source: Sigma-Aldrich, Phenethyl benzoate natural, ≥98%, FG; CAS Number: 94-47-3, ]

Fragrance and Flavor Research:

  • Flavoring agent: The primary application of phenethyl benzoate lies in the food and beverage industry, where it functions as a flavoring agent. Researchers in this field may study its sensory properties, interaction with other flavor components, and potential applications in developing new flavors. [Source: FEMA, PHENETHYL BENZOATE, ]

It's important to note that while these research areas utilize phenethyl benzoate, they typically focus on its inherent properties rather than investigating its potential therapeutic or pharmacological effects.

Additional Information:

  • Safety considerations: While generally recognized as safe (GRAS) for use in food by regulatory bodies like the FDA, it's crucial to handle phenethyl benzoate with appropriate safety precautions in research settings. [Source: EWG Skin Deep, What is PHENYLETHYL BENZOATE, ]
  • Limited research: The current body of scientific research on phenethyl benzoate is relatively limited compared to other compounds with diverse biological activities.
Typical of esters, including hydrolysis, transesterification, and reduction. Hydrolysis of phenethyl benzoate in the presence of water and an acid or base catalyst can yield benzoic acid and 2-phenylethanol:

C15H14O2+H2OH+/OHC7H6O2+C8H10O\text{C}_{15}\text{H}_{14}\text{O}_{2}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{C}_{7}\text{H}_{6}\text{O}_{2}+\text{C}_{8}\text{H}_{10}\text{O}

Transesterification reactions can occur with other alcohols, leading to the formation of different esters. Furthermore, phenethyl benzoate may be reduced to phenethyl alcohol under specific conditions, such as using lithium aluminum hydride as a reducing agent .

Phenethyl benzoate exhibits various biological activities. In toxicity assessments, it has shown cytotoxic effects at certain concentrations in cell viability assays, indicating potential risks at high exposure levels . Additionally, it has been evaluated for skin sensitization and developmental toxicity, with read-across data suggesting that it shares similar toxicological profiles with related compounds like benzyl benzoate .

The synthesis of phenethyl benzoate typically involves the esterification reaction between benzoic acid and 2-phenylethanol. This reaction can be catalyzed by an acid catalyst (such as sulfuric acid) under reflux conditions. The general procedure is as follows:

  • Mix equimolar amounts of benzoic acid and 2-phenylethanol.
  • Add a few drops of concentrated sulfuric acid as a catalyst.
  • Heat the mixture under reflux for several hours.
  • After completion, cool the mixture and neutralize any unreacted acid with sodium bicarbonate.
  • Extract the product using an organic solvent like diethyl ether.
  • Purify the crude product through distillation or recrystallization .

Phenethyl benzoate is primarily utilized in the fragrance industry due to its floral scent, making it suitable for perfumes, cosmetics, and personal care products. It is also used as a flavoring agent in food products and beverages . Furthermore, its potential applications extend to being a plasticizer in polymer chemistry due to its compatibility with various polymers .

Interaction studies involving phenethyl benzoate have focused on its metabolic pathways and potential interactions with biological systems. Toxicological assessments have indicated that phenethyl benzoate can be metabolized into phenethyl alcohol and benzoic acid, which are important for understanding its biological effects . Additionally, studies have shown that it may interact with other fragrance compounds, potentially influencing their stability and efficacy in formulations .

Phenethyl benzoate shares similarities with several other compounds within the class of aromatic esters. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Characteristics
Phenethyl BenzoateC₁₅H₁₄O₂226.27Floral scent; used in fragrances and cosmetics
Benzyl BenzoateC₁₄H₁₂O₂212.25Similar floral aroma; commonly used in perfumes
Phenethyl PhenylacetateC₁₆H₁₆O₂240.30More complex structure; used in flavoring
Phenethyl AlcoholC₈H₁₀O122.17Primary metabolite; used in fragrances
Benzoic AcidC₇H₆O₂122.12Simple aromatic carboxylic acid; serves as a precursor

Uniqueness: Phenethyl benzoate stands out due to its specific floral aroma profile combined with its application versatility across both fragrance and food industries . Its distinct metabolic pathways also differentiate it from related esters.

XLogP3

4

LogP

4.01 (LogP)
4.01

UNII

0C143929GK

GHS Hazard Statements

Aggregated GHS information provided by 138 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 121 of 138 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 17 of 138 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

94-47-3

Wikipedia

Phenethyl benzoate

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Benzoic acid, 2-phenylethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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